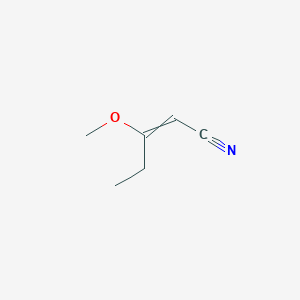![molecular formula C22H42OSi B12604673 {[1-Cyclohexyl-2-(cyclohexylmethyl)prop-2-en-1-yl]oxy}(triethyl)silane CAS No. 917756-15-1](/img/structure/B12604673.png)
{[1-Cyclohexyl-2-(cyclohexylmethyl)prop-2-en-1-yl]oxy}(triethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[1-Cyclohexyl-2-(cyclohexylmethyl)prop-2-en-1-yl]oxy}(triethyl)silane is a chemical compound that belongs to the class of organosilicon compounds. These compounds are characterized by the presence of silicon atoms bonded to organic groups. This particular compound features a complex structure with cyclohexyl and cyclohexylmethyl groups attached to a prop-2-en-1-yl chain, which is further bonded to a triethylsilane group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of {[1-Cyclohexyl-2-(cyclohexylmethyl)prop-2-en-1-yl]oxy}(triethyl)silane typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may start with the preparation of the cyclohexyl and cyclohexylmethyl groups, followed by their attachment to the prop-2-en-1-yl chain. The final step involves the introduction of the triethylsilane group under specific reaction conditions. Industrial production methods may employ optimized reaction conditions to achieve high yields and purity of the final product.
Chemical Reactions Analysis
{[1-Cyclohexyl-2-(cyclohexylmethyl)prop-2-en-1-yl]oxy}(triethyl)silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one or more of its groups are replaced by other functional groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
{[1-Cyclohexyl-2-(cyclohexylmethyl)prop-2-en-1-yl]oxy}(triethyl)silane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: The compound may be used in studies involving the modification of biological molecules and the development of new biomaterials.
Medicine: Research into its potential therapeutic applications, such as drug delivery systems and biomedical implants, is ongoing.
Industry: The compound is used in the production of advanced materials, coatings, and adhesives due to its unique chemical properties.
Mechanism of Action
The mechanism of action of {[1-Cyclohexyl-2-(cyclohexylmethyl)prop-2-en-1-yl]oxy}(triethyl)silane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
{[1-Cyclohexyl-2-(cyclohexylmethyl)prop-2-en-1-yl]oxy}(triethyl)silane can be compared with other similar organosilicon compounds, such as:
{[1-Cyclohexyl-2-(cyclohexylmethyl)prop-2-en-1-yl]oxy}(trimethyl)silane: This compound has a similar structure but with trimethylsilane instead of triethylsilane.
{[1-Cyclohexyl-2-(cyclohexylmethyl)prop-2-en-1-yl]oxy}(triphenyl)silane: This compound features triphenylsilane, which imparts different chemical properties. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and applications compared to its analogs.
Properties
CAS No. |
917756-15-1 |
|---|---|
Molecular Formula |
C22H42OSi |
Molecular Weight |
350.7 g/mol |
IUPAC Name |
[1-cyclohexyl-2-(cyclohexylmethyl)prop-2-enoxy]-triethylsilane |
InChI |
InChI=1S/C22H42OSi/c1-5-24(6-2,7-3)23-22(21-16-12-9-13-17-21)19(4)18-20-14-10-8-11-15-20/h20-22H,4-18H2,1-3H3 |
InChI Key |
PUFGOVMJOWKAPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)OC(C1CCCCC1)C(=C)CC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


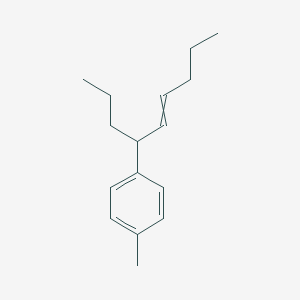

![2-{[(1-Benzyl-1H-imidazol-2-yl)sulfanyl]methyl}benzoic acid](/img/structure/B12604597.png)

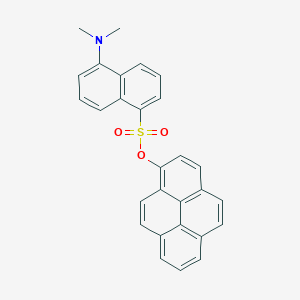

![1-Chloro-4-[4-(4-methylphenyl)-1-phenylbut-1-en-1-yl]benzene](/img/structure/B12604615.png)
![Carbamic acid, [(1S)-2-(1H-indol-3-yl)-1-[[[5-(3-methyl-1H-indazol-5-yl)-3-pyridinyl]oxy]methyl]ethyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B12604628.png)
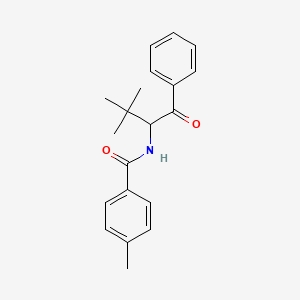
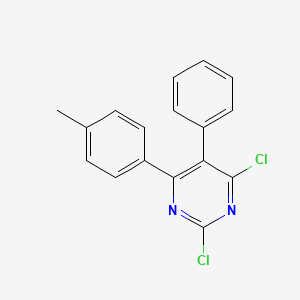
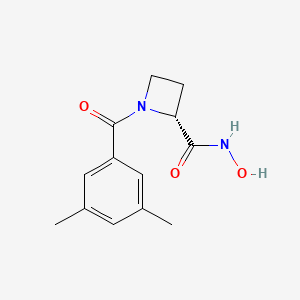
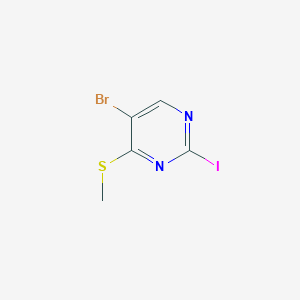
![4-[(3R)-3,7-Dimethylocta-1,6-dien-3-yl]cyclohex-3-en-1-one](/img/structure/B12604674.png)
